molecular formula C30H24N4O2 B409820 7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline

7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No.: B409820
M. Wt: 472.5g/mol
InChI Key: BNATXVFYPRBULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline ring, with various substituents such as benzyl, phenyl, pyridinyl, and dimethoxy groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline typically involves multi-step reactions that require precise control of reaction conditions. One common synthetic route involves the condensation of appropriate pyrazole and isoquinoline precursors under acidic or basic conditions. The reaction may be catalyzed by trifluoracetic acid or other suitable catalysts to facilitate the formation of the fused ring system . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow techniques to ensure consistent production.

Chemical Reactions Analysis

7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

    Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

The major products formed from these reactions depend on the specific reagents and conditions used, often leading to derivatives with modified functional groups that can exhibit different chemical and biological properties.

Scientific Research Applications

7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway . The exact pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

7,8-bis(methyloxy)-3-phenyl-1-(phenylmethyl)-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that are not observed in other related compounds.

Properties

Molecular Formula

C30H24N4O2

Molecular Weight

472.5g/mol

IUPAC Name

1-benzyl-7,8-dimethoxy-3-phenyl-5-pyridin-3-ylpyrazolo[3,4-c]isoquinoline

InChI

InChI=1S/C30H24N4O2/c1-35-26-17-23-24(18-27(26)36-2)29(21-12-9-15-31-19-21)32-30-28(23)25(16-20-10-5-3-6-11-20)33-34(30)22-13-7-4-8-14-22/h3-15,17-19H,16H2,1-2H3

InChI Key

BNATXVFYPRBULL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3=C(N=C2C4=CN=CC=C4)N(N=C3CC5=CC=CC=C5)C6=CC=CC=C6)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N=C2C4=CN=CC=C4)N(N=C3CC5=CC=CC=C5)C6=CC=CC=C6)OC

Origin of Product

United States

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